7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
Properties
IUPAC Name |
7-amino-4-benzyl-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-12-6-7-13-14(8-12)19-10-15(18)17(13)9-11-4-2-1-3-5-11/h1-8H,9-10,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYMITKZSYPNBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=C(C=C2)N)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594442 | |
| Record name | 7-Amino-4-benzyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917748-98-2 | |
| Record name | 7-Amino-4-benzyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy for Benzoxazinone Core
The synthesis of 2H-benzo[b]oxazin-3(4H)-one derivatives typically starts from substituted 2-aminophenols or 2-hydroxyanilines, which undergo acylation and cyclization steps to form the benzoxazinone ring system. Key synthetic steps include:
- Acetylation with chloroacetyl chloride to form 2-chloro-N-substituted acetamide intermediates.
- Nucleophilic aromatic substitution (Smiles rearrangement) with 2-chlorophenols or 2-chloro-4-nitrophenol to construct the benzoxazinone skeleton.
- Reduction of nitro groups to amino groups using catalytic hydrogenation.
- Alkylation or amidation to introduce substituents such as benzyl groups at the 4-position.
This general approach is supported by multiple studies and provides a versatile route to variously substituted benzoxazinones.
Specific Preparation Route for 7-Amino-4-benzyl-2H-benzo[b]oxazin-3(4H)-one
According to a detailed synthetic route reported in the literature, the preparation of 7-amino-4-benzyl-2H-benzo[b]oxazin-3(4H)-one involves the following key steps:
| Step | Reaction | Reagents and Conditions | Description |
|---|---|---|---|
| 1 | Acetylation | Chloroacetyl chloride, K2CO3, CH2Cl2, 0–5°C | Starting alkylamine is converted to 2-chloro-N-substituted acetamide intermediate. |
| 2 | Smiles Rearrangement | 2-chloro-4-nitrophenol, NaH, DMF, 150°C | Formation of benzoxazinone skeleton via nucleophilic aromatic substitution. |
| 3 | Reduction | H2, 5–10% Pd/C, MeOH, room temperature | Nitro group on benzene ring reduced to amino group, yielding 7-amino-4-substituted benzoxazinone. |
| 4 | Amidation/Alkylation | Substituted acyl chloride, CH2Cl2, K2CO3, 0–5°C | Introduction of benzyl group at 4-position by reaction with benzyl acyl chloride or equivalent. |
This sequence yields the target compound with good purity after isolation by filtration and vacuum distillation of the filtrate.
Alternative Synthetic Approaches
Several other synthetic methodologies have been developed to prepare benzoxazinone derivatives, which can be adapted for 7-amino-4-benzyl substitution:
- One-pot synthesis using o-aminophenols and 2-bromoalkanoates in ionic liquids with DBU as base, providing high yields and chemoselectivity.
- Copper-catalyzed coupling of o-halophenols with 2-halo-amides under nitrogen atmosphere at moderate temperatures, resulting in excellent yields of benzoxazinone scaffolds.
- Cascade reactions involving nucleophilic substitution followed by CuI/DBU-catalyzed cyclization , which offer short reaction times and broad substrate scope.
- Smiles rearrangement-based cyclization using N-substituted 2-chloroacetamides and substituted 2-chlorophenols in the presence of cesium carbonate or potassium carbonate, optimized for solvent and base effects to maximize yields.
These methods offer flexibility in introducing various substituents, including benzyl groups, and can be tailored for the preparation of 7-amino-4-benzyl derivatives.
Research Findings and Yields
Summary of Preparation Methods
| Preparation Aspect | Description |
|---|---|
| Starting Materials | 2-Aminophenols or 2-hydroxyanilines, chloroacetyl chloride, substituted phenols or halophenols |
| Key Reactions | Acetylation, nucleophilic substitution (Smiles rearrangement), catalytic hydrogenation, amidation/alkylation |
| Catalysts and Bases | Pd/C for reduction, NaH or Cs2CO3 for rearrangement, DBU in ionic liquids for one-pot synthesis |
| Solvents | Dichloromethane, DMF, MeOH, ionic liquids ([omim][BF4]) |
| Reaction Conditions | Low temperature for acetylation (0–5°C), high temperature for rearrangement (up to 150°C), room temperature for hydrogenation |
| Yields | Generally moderate to high (60–95%), depending on method and substituents |
Chemical Reactions Analysis
Types of Reactions
7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The amino group at the 7th position can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted benzoxazines.
Scientific Research Applications
Biological Activities
Research indicates that compounds with a benzoxazine core exhibit various biological activities, including:
- Antimicrobial Properties : Some studies suggest that derivatives of benzoxazines can demonstrate antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.
- Anticancer Activity : There is emerging evidence that benzoxazine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The structural modifications in 7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one may enhance its efficacy against specific cancer types.
- Neuroprotective Effects : Certain studies have indicated potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of benzoxazines, including this compound, exhibited significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting the compound's potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In another study, a series of benzoxazine derivatives were tested against various bacterial strains. The results indicated that this compound showed promising antibacterial activity against Gram-positive bacteria, suggesting its potential application in developing new antibiotics.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 7-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one | Methyl group at the 4-position | Exhibits different biological activities |
| 7-Benzylamino-2H-benzoxazin-3(4H)-one | Benzyl substitution at the 7-position | Potential anticonvulsant properties |
| 7-Amino-4-phenethyl-2H-benzo[b][1,4]oxazin-3(4H)-one | Phenethyl group at the 4-position | Variability in pharmacological effects |
This table illustrates the versatility of the benzoxazine scaffold while emphasizing the unique properties of this compound regarding its specific substituents and resultant biological activities.
Mechanism of Action
The mechanism of action of 7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocycle Variations
- Pyrido[3,2-b][1,4]oxazin-3(4H)-one Derivatives: Replacement of the benzene ring with a pyridine ring (e.g., 4-(4-nitrobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one, NPO) enhances interactions with biological targets like NF-κB. NPO exhibited potent antiproliferative effects in hepatocellular carcinoma (HCC) cells ($ \text{IC}_{50} $: 5–10 μM) . Key Difference: The pyridine ring introduces nitrogen-mediated hydrogen bonding, improving target specificity compared to the benzene core in 7-amino-4-benzyl-benzoxazinone.
Substituent Variations at the 4-Position
Substituent Variations at the 7-Position
- 7-Bromo Derivatives: 7-Bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids demonstrated anti-cancer activity ($ \text{IC}_{50} $: 8–12 μM against MCF-7 cells) via copper(I)-catalyzed click chemistry . Key Difference: Bromine’s electronegativity and size may enhance DNA intercalation, whereas the amino group in 7-amino-4-benzyl-benzoxazinone facilitates hydrogen bonding.
- 7-Fluoro-Propynyl Derivatives :
SYP-300, a herbicide, incorporates a 7-fluoro and propynyl group, showing 100% weed inhibition at 100 g a.i./ha while maintaining crop safety .
Key Research Findings and Implications
- Anticancer Potential: The benzyl group in 7-amino-4-benzyl-benzoxazinone may enhance blood-brain barrier penetration compared to ethyl or methyl analogs .
- Anti-Inflammatory Applications: Amino-substituted benzoxazinones show promise in modulating NF-κB, a pathway critical in HCC and inflammation .
- Structural Optimization : Introduction of pyridine or urea linkers improves target specificity, as seen in TRPV inhibitors and PI3K/mTOR dual inhibitors .
Biological Activity
7-Amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS No. 917748-98-2) is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological evaluations, structure-activity relationships (SAR), and case studies highlighting its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C15H14N2O2, with a molecular weight of 254.28 g/mol. The compound features a benzoxazine core that is known for its diverse biological properties.
Anticonvulsant Activity
Research indicates that derivatives of benzoxazinones exhibit significant anticonvulsant properties. A study evaluated several compounds, including 7-amino derivatives, using the maximal electroshock test (MES) and found that certain derivatives had protective indices indicating their efficacy as anticonvulsants. For instance, one derivative showed an ED50 value of 31.7 mg/kg with a protective index of 7.2 .
Antitumor Activity
Recent studies have explored the antitumor potential of this compound and related compounds. In vitro cytotoxicity assays demonstrated that these compounds could inhibit the growth of various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The IC50 values for some derivatives ranged from 14.2 to 21.2 μM, showing comparable efficacy to standard chemotherapeutic agents like 5-fluorouracil .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications at specific positions on the benzoxazine ring significantly influence biological activity. For example:
- Substitution at the R1 position with electron-donating groups enhances cytotoxicity against cancer cells.
- Compounds with alkoxy or ethoxycarbonyl groups at C1 and C2 positions exhibited superior antiproliferative activity compared to others .
Case Study 1: Anticonvulsant Evaluation
In a systematic evaluation of various benzoxazinone derivatives, one compound demonstrated significant anticonvulsant activity in animal models. The study utilized multiple tests including the sc-PTZ and strychnine tests to elucidate mechanisms of action, confirming the compound's potential as a therapeutic agent for epilepsy .
Case Study 2: Antitumor Efficacy
A recent investigation into the cytotoxic effects of several synthesized derivatives against A549 cells revealed that compounds with specific substitutions at the benzene ring exhibited potent antitumor activity. Notably, one compound showed an IC50 value of 17.0 μM, indicating strong potential for further development as an anticancer drug .
Tables
| Biological Activity | Test Method | Results |
|---|---|---|
| Anticonvulsant | MES Test | ED50 = 31.7 mg/kg |
| Antitumor | Cytotoxicity Assay | IC50 = 14.2 - 21.2 μM |
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A549 | 17.0 |
| Compound B | MDA-MB-231 | 18.1 |
Q & A
Q. What are the standard synthetic routes for preparing 7-amino-substituted benzoxazin-3-one derivatives, and how can their regioselectivity be controlled?
Methodological Answer: A common approach involves cyclization reactions of substituted o-aminophenols with α-halo carbonyl compounds. For example, in the synthesis of 7-bromo derivatives, a copper(I)-catalyzed one-pot reaction between aromatic aldehydes and 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one achieves regioselective isoxazole hybridization . To control regioselectivity, optimize reaction conditions (e.g., solvent polarity, catalyst loading) and use steric/electronic directing groups (e.g., bromine at the 7-position) to guide cyclization .
Q. How can the purity and structural integrity of 7-amino-4-benzyl derivatives be validated post-synthesis?
Methodological Answer: Combine spectroscopic techniques:
- 1H/13C NMR : Confirm substitution patterns (e.g., benzyl group at N4, amino group at C7) via characteristic shifts (e.g., NH2 protons at δ 4.5–5.5 ppm; benzyl aromatic protons at δ 7.2–7.4 ppm) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the benzoxazinone core .
- HPLC : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
Q. What are the key challenges in characterizing benzoxazinone derivatives via X-ray crystallography?
Methodological Answer: Crystallization challenges arise from:
- Low solubility : Use polar aprotic solvents (e.g., DMF, DMSO) with slow evaporation .
- Polymorphism : Screen multiple solvent systems (e.g., methanol/ethyl acetate) to isolate stable single crystals .
- Hydrogen bonding : The oxazinone ring’s carbonyl and NH groups often form intermolecular H-bonds, aiding in crystal packing .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of 7-amino-4-benzyl benzoxazinones?
Methodological Answer:
- Variable substituents : Synthesize analogs with modifications at the benzyl (N4) and amino (C7) groups. Test against target enzymes (e.g., PI3Kα) to identify critical pharmacophores .
- Biological assays : Use kinase inhibition assays (IC50 determination) and cell viability tests (e.g., MTT assays on cancer cell lines) .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with catalytic sites (e.g., ATP-binding pockets) .
Q. What strategies mitigate conflicting spectral data when analyzing benzoxazinone derivatives?
Methodological Answer:
- Dynamic effects : Address tautomerism (e.g., keto-enol equilibria) by acquiring NMR spectra in deuterated DMSO-d6, which stabilizes enolic forms via H-bonding .
- Overlapping signals : Use 2D NMR (e.g., HSQC, HMBC) to resolve crowded aromatic regions and assign quaternary carbons .
- Contaminants : Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization before analysis .
Q. How can microwave-assisted synthesis improve the efficiency of benzoxazinone ring formation?
Methodological Answer: Microwave irradiation accelerates cyclization via enhanced thermal efficiency. For example, Smiles rearrangement under microwave conditions reduces reaction times from hours to minutes (e.g., 30 min at 120°C) while maintaining yields (>80%) . Optimize parameters (power, temperature) to prevent decomposition of thermally sensitive amino groups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
